Ethyl Chrysene-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

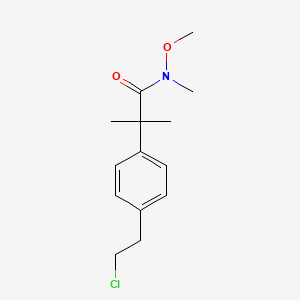

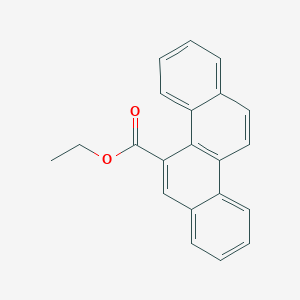

Ethyl Chrysene-5-carboxylate, also known as 5-Chrysenecarboxylic Acid Ethyl Ester, is a chemical compound with the molecular formula C₂₁H₁₆O₂ and a molecular weight of 300.35 . It is a derivative of chrysene, a type of polycyclic aromatic hydrocarbon .

Molecular Structure Analysis

The molecular structure of Ethyl Chrysene-5-carboxylate consists of a chrysene core with a carboxylate group attached . The carboxylate group contains two unique carbon-oxygen “bond and half” linkages that coordinate with a metal ion .Aplicaciones Científicas De Investigación

Synthesis of Functionalized Tetrahydropyridines : A study by Zhu, Lan, and Kwon (2003) describes a phosphine-catalyzed [4 + 2] annulation process using Ethyl 2-methyl-2,3-butadienoate, producing ethyl 6-substituted tetrahydropyridines with high regioselectivity. This methodology could potentially be adapted for synthesizing derivatives of Ethyl Chrysene-5-carboxylate (Zhu, Lan, & Kwon, 2003).

Ethylene Biosynthesis Analysis : Bulens et al. (2011) provide an updated methodology for analyzing ethylene biosynthesis, including measurement of key metabolites and enzyme activities. Though not directly related, the techniques described might offer insights into the biosynthesis pathways of compounds like Ethyl Chrysene-5-carboxylate (Bulens et al., 2011).

Formation of Bis[5]helicene-tetracarboxylates : Bock et al. (2015) discuss the glyoxylic functionalization of chrysene, leading to the formation of bis[5]helicene-tetracarboxylates. This study could provide a framework for similar functionalization of Ethyl Chrysene-5-carboxylate (Bock et al., 2015).

Mechanism of Amide Formation : Nakajima and Ikada (1995) explore the mechanism of amide formation by carbodiimide in aqueous media. Understanding these mechanisms can be crucial for modifying compounds like Ethyl Chrysene-5-carboxylate in biochemical applications (Nakajima & Ikada, 1995).

Acid-catalyzed Isomerization : Collins and Tomkins (1977) discuss the acid-catalyzed isomerization of a complex carboxylate, which could provide insights into the chemical behavior of Ethyl Chrysene-5-carboxylate under similar conditions (Collins & Tomkins, 1977).

Regioselective Synthesis of Triazines : Ohsumi and Neunhoeffer (1992) describe the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, which could offer parallels in the synthesis of related carboxylate compounds (Ohsumi & Neunhoeffer, 1992).

Propiedades

IUPAC Name |

ethyl chrysene-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O2/c1-2-23-21(22)19-13-15-8-4-5-9-16(15)18-12-11-14-7-3-6-10-17(14)20(18)19/h3-13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTQROCKXUUQFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Chrysene-5-carboxylate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.